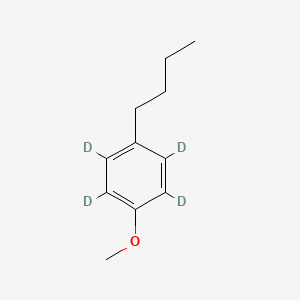
NMDA receptor modulator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMDA receptor modulator 2 is a compound that interacts with N-methyl-D-aspartate receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in synaptic plasticity, learning, and memory by mediating excitatory neurotransmission in the central nervous system . NMDA receptor modulators have been studied for their potential therapeutic applications in various neurological and psychiatric disorders .
Méthodes De Préparation
The synthesis of NMDA receptor modulator 2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity . Industrial production methods may include large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Analyse Des Réactions Chimiques
NMDA receptor modulator 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Applications De Recherche Scientifique
NMDA receptor modulator 2 has a wide range of scientific research applications, including:
Mécanisme D'action
NMDA receptor modulator 2 exerts its effects by binding to specific sites on the NMDA receptor, leading to changes in receptor conformation and function. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator . The molecular targets involved include the glutamate and glycine binding sites, as well as allosteric sites that modulate receptor function . The pathways affected by NMDA receptor modulation include calcium signaling, synaptic plasticity, and neurotransmitter release .
Comparaison Avec Des Composés Similaires
NMDA receptor modulator 2 is unique in its ability to selectively modulate specific subunits of the NMDA receptor, which distinguishes it from other modulators. Similar compounds include:
Ketamine: An NMDA receptor antagonist used for its anesthetic and antidepressant effects.
Dextromethorphan: An NMDA receptor antagonist commonly used as a cough suppressant.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease. The uniqueness of this compound lies in its specific binding properties and its potential for targeted therapeutic applications.
Propriétés
Formule moléculaire |
C13H11F3N2O2 |
|---|---|
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
5-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-17-11(19)12(20)18-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20) |
Clé InChI |
YIASGIMSIFVHQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=CNC(=O)C(=O)N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)






![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)


![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)



